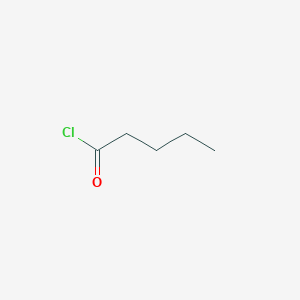

Valeryl chloride

Description

Properties

IUPAC Name |

pentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGISHOFUAFNYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034091 | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-29-9 | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3B4CY5GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Valeryl Chloride: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound, also known as pentanoyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate and building block in organic synthesis. Its molecular structure, featuring a five-carbon chain attached to a carbonyl chloride, makes it an effective acylating agent for introducing the valeryl (pentanoyl) group into a wide range of molecules. This reactivity is leveraged extensively in the pharmaceutical, agrochemical, and specialty chemical industries.

In drug development, this compound is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). A notable application is in the manufacture of angiotensin II receptor blockers (ARBs) like Valsartan and Irbesartan, which are widely prescribed for the management of hypertension and heart failure.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its role in significant therapeutic pathways.

Core Properties of this compound

The Chemical Abstracts Service (CAS) number for this compound is 638-29-9 .[1][3][4][5][6][7][8] It is also identified by synonyms such as pentanoyl chloride, valeroyl chloride, and n-butylcarbonyl chloride.[1][5][7][8]

Chemical and Physical Data

Quantitative data regarding the properties of this compound are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO | [1][3][5] |

| Molecular Weight | 120.58 g/mol | [1][5][9][7][8] |

| Appearance | Clear, colorless to light yellow fuming liquid | [1][4][10] |

| Odor | Pungent, acrid | [1][3][4][10] |

| Density | 1.01 g/cm³ (at 20°C); 1.016 g/mL (at 25°C) | [3][4][11] |

| Melting Point | -110 °C | [1][3][7][12] |

| Boiling Point | 125-127 °C | [1][4][7][11][12] |

| Refractive Index (n20/D) | 1.420 | [4][9][11] |

| Vapor Pressure | 15.7 hPa (at 25°C) | [12] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF, ethyl acetate). Reacts exothermically with water and alcohols. | [4][5][13] |

Table 2: Safety and Hazard Information

| Hazard | Description | Source(s) |

| GHS Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. | [10] |

| Flash Point | 23 °C (74 °F) (closed cup) | [3][4] |

| LD50 (Oral, Rat) | 650 mg/kg | [3] |

| Reactivity | Reacts violently with water, bases (including amines), alcohols, and strong oxidizing agents. Corrosive. | [3][13][14] |

| Storage | Store in a cool, dry, well-ventilated, flammables area away from incompatible substances. Keep container tightly closed under an inert atmosphere to protect from moisture. | [12][14][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing. Use in a chemical fume hood with a respiratory protection program in place. | [3][14] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key pharmaceutical reaction are provided below.

Protocol 1: Synthesis of this compound from Valeric Acid

This protocol is adapted from established industrial methods for producing high-purity this compound using thionyl chloride as the chlorinating agent.[8][16]

Objective: To synthesize this compound by the chlorination of valeric acid.

Materials:

-

n-Valeric acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1-0.5% by weight of valeric acid)

-

Stabilizer (e.g., Triethanolamine or Triphenylamine) (0.3-0.5% by weight of valeric acid) for purification step

Equipment:

-

Glass-lined or enamel reaction kettle with a heating mantle, mechanical stirrer, reflux condenser, and temperature probe.

-

Metering pumps for reactant addition.

-

Gas absorption (scrubber) system for HCl and SO₂ gases.

-

Vacuum distillation apparatus.

Procedure:

-

Charging the Reactor: Charge the reaction kettle with n-valeric acid (1.0 eq) and thionyl chloride (1.2-1.5 eq) via metering pumps.

-

Catalyst Addition: Add a catalytic amount of DMF to the reaction mixture.[8][16]

-

Reaction: Stir the mixture and slowly heat to 50-90°C.[8][16] The reaction will generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be directed to a scrubber system. Maintain the temperature and continue the reaction until gas evolution ceases, indicating completion.

-

Workup (Transfer): Cool the reaction mixture. Transfer the crude product to a distillation flask under vacuum.

-

Purification (Distillation): Add a stabilizer (e.g., triethanolamine) to the crude product to prevent the formation of valeric anhydride during distillation.[16]

-

Distillation: Perform fractional distillation under reduced pressure. The kettle temperature should be controlled at ≤90°C.[8][16]

-

Collection: Collect the fraction boiling at approximately 125-127°C (at atmospheric pressure; adjust for vacuum) to obtain pure this compound. The typical purity achieved is >99.5%.

Protocol 2: N-Acylation of L-Valine Methyl Ester with this compound (Valsartan Synthesis Intermediate)

This protocol describes a key step in the synthesis of the drug Valsartan, where this compound is used to acylate an amino ester intermediate. This method is based on procedures reported in synthetic chemistry literature.[5][13]

Objective: To synthesize Methyl N-pentanoyl-L-valinate.

Materials:

-

L-valine methyl ester hydrochloride (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Water (for workup)

-

Heptane (for trituration)

Equipment:

-

Round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Setup: Suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the suspension in an ice bath to 0°C. Add triethylamine (2.0 eq) to the suspension to neutralize the hydrochloride and liberate the free amine.

-

Acylation: While maintaining the temperature at 0°C, add this compound (1.1 eq) dropwise to the mixture.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

Quenching and Workup: Add water to the reaction mixture to quench any unreacted this compound and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Triturate the resulting solid residue with heptanes to remove non-polar impurities, yielding the product, methyl N-pentanoyl-L-valinate, as a solid.[5]

Visualizations: Workflows and Signaling Pathways

Synthesis and Acylation Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the synthesis of this compound.

Caption: Experimental workflow for a key acylation step in Valsartan synthesis.

Application in Drug Development: Targeting the RAAS Pathway

This compound is a precursor to Valsartan, an angiotensin II receptor blocker (ARB).[13] Valsartan exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4][12] Overactivation of this system is implicated in hypertension and heart failure.[3][12] The diagram below illustrates this signaling pathway and the mechanism of action of Valsartan.

Caption: Valsartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.

References

- 1. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. CN102942470A - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

- 9. Valsartan - Wikipedia [en.wikipedia.org]

- 10. CN103193615A - Novel synthesizing method of 5-chloro this compound - Google Patents [patents.google.com]

- 11. 5-Chlorothis compound synthesis - chemicalbook [chemicalbook.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The renin-angiotensin-aldosterone system (RAAS) signaling pathways and cancer: foes versus allies (2023) | Bahareh Hassani | 15 Citations [scispace.com]

- 16. CN102942470B - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Valeryl Chloride from Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing valeryl chloride from valeric acid. This compound (also known as pentanoyl chloride) is a critical acylating agent and a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals.[1][2][3] Its applications include the production of APIs such as Irbesartan, Valsartan, and Dronedarone, as well as the fungicide Hexaconazole.[2] This document details the most prevalent and effective synthesis protocols, presents quantitative data in a comparative format, and illustrates key chemical processes and workflows for clarity.

Overview of Synthetic Methodologies

The conversion of valeric acid to this compound involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is typically achieved using various chlorinating agents. The most common industrial and laboratory-scale reagents for this transformation are:

-

Thionyl Chloride (SOCl₂): Widely used due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[4][5]

-

Phosphorus Trichloride (PCl₃): An effective reagent, though the byproduct, phosphorous acid (H₃PO₃), is non-volatile and requires separation.[1][6]

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that reacts readily, producing phosphorus oxychloride (POCl₃) and HCl as byproducts.[5][7]

-

Oxalyl Chloride ((COCl)₂): A milder reagent, often used in laboratory settings for high-purity synthesis, though less common in large-scale production discussed in the context of this compound.[4]

-

Cyanuric Chloride (C₃N₃Cl₃): A stable and easy-to-handle reagent that can convert carboxylic acids to their chlorides under mild conditions, often at room temperature in the presence of a base.[8][9]

Thionyl chloride is frequently the reagent of choice for pharmaceutical-grade production because it avoids phosphorus-containing impurities, which can be difficult to separate from the final product.[4]

Comparative Analysis of Chlorinating Agents

The selection of a chlorinating agent depends on factors such as scale, cost, safety, and desired product purity. The following table summarizes the key characteristics of the primary reagents used in this compound synthesis.

| Chlorinating Agent | General Reaction Stoichiometry | Typical Yield | Purity | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | RCOOH + SOCl₂ → RCOCl + SO₂ + HCl | >95%[4] | >99.5%[4] | Gaseous byproducts simplify purification; high yield and purity.[5] | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Trichloride (PCl₃) | 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃ | Good | Good | Cost-effective.[6] | Non-volatile byproduct (H₃PO₃) requires separation.[4][6] |

| Phosphorus Pentachloride (PCl₅) | RCOOH + PCl₅ → RCOCl + POCl₃ + HCl | Good | Good | Highly reactive.[5] | Solid reagent can be difficult to handle; POCl₃ byproduct has a close boiling point to some acyl chlorides, complicating purification.[5][10] |

| Cyanuric Chloride (C₃N₃Cl₃) | RCOOH + C₃N₃Cl₃ (+ Base) → RCOCl + Byproducts | Good | High | Mild reaction conditions (room temp); solid byproducts are easily filtered.[8] | May require a base (e.g., triethylamine); less common for industrial scale. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using the most common chlorinating agents.

Method 1: Synthesis using Thionyl Chloride (SOCl₂)

This method is adapted from established industrial processes and is highly effective for producing high-purity this compound.[4][11] The reaction often employs N,N-Dimethylformamide (DMF) as a catalyst.

Experimental Protocol:

-

Reaction Setup: A 500L glass-lined reaction kettle equipped with a mechanical stirrer, reflux condenser, thermometer, and an off-gas absorption system is charged with 100 kg of n-valeric acid and 140 kg of thionyl chloride (molar ratio of approximately 1.0:1.2) via a metering pump.[4]

-

Catalyst Addition: 0.1 kg of DMF (approximately 0.1% by weight of valeric acid) is added to the reaction mixture.[4]

-

Reaction: The mixture is stirred and heated to 50-90°C. A typical temperature is 50°C.[4] The reaction progress is monitored by the cessation of gas evolution (SO₂ and HCl). The off-gas is neutralized in a scrubber.

-

Workup and Purification:

-

Once the reaction is complete, the crude reaction solution is transferred to a 200L distillation kettle under vacuum.[4]

-

A stabilizer, such as 0.1 kg of N,N-dimethylaniline, is added to prevent the formation of n-valeric anhydride during distillation.[4]

-

Fractional distillation is performed under reduced pressure. The kettle temperature is controlled to not exceed 90°C.[4]

-

The initial fraction, containing unreacted thionyl chloride, is collected for recovery.

-

The main fraction, pure n-valeryl chloride, is collected. In a specific example, 115 kg of n-valeryl chloride was collected, corresponding to a 98% yield with a purity of 99.7% (determined by GC).[4]

-

Method 2: Synthesis using Phosphorus Trichloride (PCl₃)

This protocol offers a cost-effective alternative to thionyl chloride.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, prepare the valeric acid (mother liquor). For instance, valeric acid with an initial water content of 20% can be dried by heating to 45°C under reduced pressure (0.02 MPa).[12][13]

-

Reagent Addition: While maintaining the temperature of the valeric acid at 45°C, slowly add phosphorus trichloride (PCl₃). The stoichiometric ratio is 3 moles of valeric acid to 1 mole of PCl₃.[6] The addition should be controlled to prevent a significant temperature drop.[12] Continuous stirring is applied.

-

Reaction (Aging): After the addition is complete, the reaction mixture is maintained at a constant temperature and pressure for an extended period (e.g., 9 hours) to ensure the reaction goes to completion.[12]

-

Purification:

-

The reaction is stopped, and the mixture is allowed to stand for several hours (e.g., 3 hours) to allow for phase separation.[12]

-

The upper organic phase, containing the crude this compound, is separated from the lower aqueous phase containing phosphorous acid (H₃PO₃).

-

The crude this compound can be further purified by fractional distillation under reduced pressure.

-

Method 3: Synthesis using Cyanuric Chloride

This method is advantageous for its mild conditions and simple workup.

Experimental Protocol:

-

Reaction Setup: To a solution of valeric acid (0.02 mol) and cyanuric chloride (0.01 mol) in acetone (20 mL), add triethylamine (0.02 mol) at room temperature (20-30°C).[8]

-

Reaction: Stir the mixture for approximately 3 hours. The reaction is complete when the cyanuric chloride has been consumed and a precipitate of the triazine byproduct has formed.[8]

-

Purification:

-

The insoluble triazine byproducts are removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is taken up in a solvent like carbon tetrachloride and can be used directly or further purified by distillation.[8]

-

Quantitative Data Summary

The following table presents specific quantitative data extracted from various synthesis examples, primarily from patent literature, to allow for direct comparison of process parameters.

| Reference | Chlorinating Agent | Valeric Acid (kg) | Reagent (kg) | Catalyst (kg) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| CN102942470A[4] | Thionyl Chloride | 100 | 140 | DMF (0.1) | 50 | - | 98 | 99.7 |

| CN102942470A[4] | Thionyl Chloride | 100 | 175 | DMF (0.2) | 70 | - | 96 | 99.6 |

| CN102942470A[4] | Thionyl Chloride | 100 | 152 | DMF (0.5) | 90 | - | - | 99.7 |

| CN103193615A[14] | Thionyl Chloride | 0.1 mol | 0.11 mol | - | 25 | 15 | 98 | - |

| CN103193615A[14] | Thionyl Chloride | 0.1 mol | 0.11 mol | - | 60 | 10 | 96 | - |

Reaction Mechanisms & Visualizations

Understanding the reaction mechanism is crucial for process optimization and troubleshooting.

General Synthesis Workflow

The overall process for producing this compound, from raw materials to the purified product, follows a logical sequence of steps as illustrated in the workflow diagram below.

Mechanism with Thionyl Chloride and DMF Catalyst

When DMF is used as a catalyst with thionyl chloride, it first reacts to form a highly electrophilic intermediate known as the Vilsmeier reagent. This reagent is more reactive than thionyl chloride itself and readily reacts with the carboxylic acid. This catalytic cycle accelerates the formation of the acyl chloride.[4]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

This compound: A corrosive, flammable liquid that fumes in air.[15][16] It reacts exothermically with water to produce corrosive hydrochloric and valeric acids.[3][16] It is an irritant to the skin, eyes, and respiratory system.[6][15]

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water.

-

Phosphorus Halides (PCl₃, PCl₅): Corrosive and react with water. PCl₅ is a solid irritant.

All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15][17] Containers should be stored in a cool, dry, well-ventilated area away from moisture and ignition sources.[15]

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 638-29-9 [chemicalbook.com]

- 4. CN102942470A - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Page loading... [guidechem.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. CN102942470B - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. Method for directly producing n-valeryl chloride and preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103193615A - Novel synthesizing method of 5-chloro this compound - Google Patents [patents.google.com]

- 15. sdfine.com [sdfine.com]

- 16. This compound | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of Valeryl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of valeryl chloride from valeric acid utilizing thionyl chloride. The document covers the underlying reaction mechanism, detailed experimental protocols, purification techniques, and critical safety considerations.

Introduction

This compound, also known as pentanoyl chloride, is a key acyl chloride intermediate in organic synthesis. It serves as a versatile reagent for introducing the valeryl group in the production of active pharmaceutical ingredients (APIs), enzyme inhibitors, and various other fine chemicals.[1] The conversion of valeric acid to this compound is most effectively achieved through chlorination with thionyl chloride (SOCl₂), a method favored for its efficiency and the gaseous nature of its byproducts, which simplifies purification.[2][3]

Reaction Equation:

CH₃(CH₂)₃COOH + SOCl₂ → CH₃(CH₂)₃COCl + SO₂ (g) + HCl (g)

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution pathway. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion.[4][5]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a proton and a chloride ion, results in the formation of a reactive acyl chlorosulfite intermediate. This step effectively transforms the poor -OH leaving group into a much better leaving group.[4][5][6]

-

Nucleophilic Acyl Substitution: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[7][8]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable gaseous byproducts, sulfur dioxide (SO₂) and a chloride ion (which protonates to HCl), to yield the final this compound product.[4][7]

Experimental Protocol

The following protocol is a synthesis of procedures described in chemical literature and patents.[2][3] It is intended for qualified laboratory personnel with experience in handling hazardous chemicals.

3.1. Materials and Equipment

-

Reactants: n-Valeric acid (reagent grade, anhydrous), Thionyl chloride (reagent grade)

-

Catalyst (Optional but Recommended): N,N-Dimethylformamide (DMF)

-

Apparatus:

3.2. Reaction Procedure

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. The outlet of the condenser must be connected to a gas scrubber. All glassware should be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

-

Charging Reagents: Charge the flask with n-valeric acid. Add a catalytic amount of DMF (e.g., 0.1-0.5% by weight relative to valeric acid).[2][3]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred valeric acid via the dropping funnel. A molar excess of thionyl chloride is typically used (molar ratio of 1.2:1 to 1.5:1, thionyl chloride to valeric acid).[2][3] The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, gently heat the mixture to a temperature between 50-90°C.[2][3] Maintain this temperature and continue stirring until the evolution of gas (HCl and SO₂) ceases, which indicates the completion of the reaction. This typically takes several hours.[2]

-

Purification: The crude this compound is purified by fractional distillation.

Data Presentation

Table 1: Reactant and Condition Parameters from Literature Examples [2][3]

| Parameter | Example 1 | Example 2 | Example 3 |

| n-Valeric Acid (kg) | 100 | 100 | 100 |

| Thionyl Chloride (kg) | 140 | 175 | 152 |

| Molar Ratio (SOCl₂:Acid) | ~1.2:1 | ~1.5:1 | ~1.3:1 |

| DMF (kg) | 0.1 | 0.2 | 0.5 |

| Reaction Temperature (°C) | 50 | 70 | 90 |

| Purity (GC) | 99.7% | 99.6% | 99.7% |

| Yield | 98% | 96% | - |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO | [10][11] |

| Molecular Weight | 120.58 g/mol | [10][12] |

| Appearance | Colorless to pale yellow fuming liquid | [10][11] |

| Odor | Pungent, acrid | [10][11] |

| Boiling Point | 125-128°C at 760 mmHg | [12][13] |

| Melting Point | -110°C | [11][12] |

| Density | 1.016 g/mL at 25°C | [13] |

| Flash Point | 32°C (89.6°F) | [13] |

| Refractive Index | n20/D 1.42 | [13] |

Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Safety and Handling

This synthesis involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[14][15][16]

-

Handling: Must be handled in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[15][17] Ensure an emergency shower and eyewash station are immediately accessible.[14][17]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[14][15] Containers should be tightly sealed.[15]

-

-

This compound (C₅H₉ClO):

-

Hazards: Flammable liquid and vapor.[10][13] Corrosive; causes severe skin burns and eye damage.[10][11] Fumes are irritating to the eyes and mucous membranes.[10] Reacts with water.[11][18]

-

Handling: Use in a chemical fume hood and wear appropriate PPE.[19] Ground equipment to prevent static discharge.[20]

-

Spills: In case of a spill, remove all ignition sources. Absorb with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[19][21] Do not use water.[21]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15-30 minutes and remove contaminated clothing.[10][14] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with running water for at least 15-30 minutes, removing contact lenses if possible.[10][14] Seek immediate medical attention.[14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

-

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted after a thorough, site-specific risk assessment.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. CN102942470A - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

- 3. CN102942470B - Production technology of pharmaceutical grade this compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN103193615A - Novel synthesizing method of 5-chloro this compound - Google Patents [patents.google.com]

- 10. This compound | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vandemark.com [vandemark.com]

- 12. This compound | CAS#:638-29-9 | Chemsrc [chemsrc.com]

- 13. 戊酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. nj.gov [nj.gov]

- 18. Page loading... [guidechem.com]

- 19. sdfine.com [sdfine.com]

- 20. kscl.co.in [kscl.co.in]

- 21. tcichemicals.com [tcichemicals.com]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

An In-Depth Technical Guide to the Hydrolysis of Valeryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the reaction mechanism between this compound (pentanoyl chloride) and water. This compound, as a highly reactive acyl chloride, is a crucial intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its hydrolytic stability and reaction kinetics is paramount for process development, optimization, and ensuring product purity.

The reaction of this compound with water is a rapid and exothermic process that yields valeric acid (pentanoic acid) and hydrochloric acid.[1][2][3] The transformation proceeds via a classic nucleophilic acyl substitution mechanism, which can be further described as a two-step addition-elimination pathway.[4][5]

The high reactivity of this compound is attributed to the electronic properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[6] This significant partial positive charge makes it a prime target for nucleophilic attack.

The mechanism unfolds in the following sequence:

-

Nucleophilic Attack: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of a water molecule on the electrophilic carbonyl carbon of this compound.[5][7]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbon-oxygen double bond is broken, and the oxygen atom of the original carbonyl group acquires a negative charge, while the oxygen from the attacking water molecule bears a positive charge.[7][8]

-

Proton Transfer: A second water molecule acts as a base, abstracting a proton from the positively charged oxygen atom of the intermediate. This step neutralizes the intermediate and makes the hydroxyl group a better leaving group in the subsequent step.[8]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The carbon-oxygen double bond of the carbonyl group is reformed, which is energetically favorable. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its stability as a weak base.[4]

-

Product Formation: The final products are valeric acid and hydrochloric acid, formed from the released chloride ion and the proton abstracted in step 3.

Visualization of the Reaction Pathway

The following diagram illustrates the step-by-step nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

Caption: Nucleophilic addition-elimination mechanism for this compound hydrolysis.

Reaction Kinetics

The hydrolysis of acyl chlorides in an aqueous medium, where water is in large excess, typically follows pseudo-first-order kinetics. The reaction rate is primarily dependent on the concentration of the acyl chloride. While specific kinetic data for this compound is not extensively published, the reactivity can be understood by examining data from similar short-chain aliphatic acyl chlorides and related compounds.

Comparative Kinetic Data

The following table presents representative kinetic parameters for the hydrolysis of related compounds to provide a contextual framework for the reactivity of this compound. The negative entropy of activation (ΔS‡) is consistent with a bimolecular mechanism, indicating a more ordered transition state compared to the reactants.[4]

| Compound | Solvent | Temp (°C) | k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Methyl Chloroformate | Water | 5.0 | 1.15 x 10⁻³ | 15.6 | -20.1 |

| Ethyl Chloroformate | Water | 5.0 | 4.38 x 10⁻⁴ | 16.5 | -18.9 |

| n-Propyl Chloroformate | Water | 5.0 | 4.01 x 10⁻⁴ | 16.9 | -17.8 |

| Acetyl Chloride | 75% Acetone-Water | 0.0 | 1.91 x 10⁻¹ | - | - |

| Propionyl Chloride | 75% Acetone-Water | 0.0 | 8.80 x 10⁻² | - | - |

Data for chloroformates adapted from Queen, A. (1967) Can. J. Chem.[4] Data for acyl chlorides adapted from Brown, H.C. & Hudson, R.B. (1953) J. Am. Chem. Soc.

Experimental Protocol for Kinetic Analysis

The rate of hydrolysis of this compound can be accurately determined by monitoring the increase in conductivity of the solution over time. The reaction produces hydrochloric acid, a strong electrolyte, which leads to a significant change in the electrical conductivity of the reaction medium.[7]

Materials and Apparatus

-

Reagents: this compound (>99%), high-purity deionized water, acetone (ACS grade, anhydrous).

-

Apparatus:

-

Conductivity meter with a temperature-compensated probe.

-

Jacketed glass reaction vessel (100 mL).

-

Constant-temperature circulating water bath (±0.1 °C).

-

Magnetic stirrer and stir bar.

-

Calibrated microsyringe (100 µL).

-

Data logger or computer for continuous data acquisition.

-

Standard laboratory glassware.

-

Experimental Workflow

The following diagram outlines the workflow for the kinetic experiment.

Caption: Workflow for determining hydrolysis rate constant using conductometry.

Procedure

-

Solution Preparation: Prepare a 0.1 M stock solution of this compound in anhydrous acetone. Acetone is used as a co-solvent to ensure miscibility upon injection into the aqueous medium.

-

System Setup: Add 50.0 mL of deionized water to the jacketed reaction vessel. Circulate water from the constant-temperature bath to maintain the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Equilibration: Immerse the conductivity probe in the water and begin gentle stirring. Allow the system to reach thermal equilibrium. Record the initial conductivity (σ₀).

-

Reaction Initiation: Using a microsyringe, rapidly inject 100 µL of the this compound stock solution below the surface of the stirred water. Simultaneously, start the data logger to record conductivity as a function of time.

-

Data Acquisition: Continue recording the conductivity (σt) at regular intervals (e.g., every second) until the value becomes stable, indicating the reaction is complete. This final reading is σ∞.

-

Repeat: Perform the experiment at different temperatures (e.g., 20 °C, 30 °C, 35 °C) to determine the activation energy (Ea) using the Arrhenius equation.

Data Analysis

-

The reaction follows pseudo-first-order kinetics. The integrated rate law is given by: ln(C₀/Cₜ) = k_obs * t where C is the concentration of this compound and k_obs is the observed pseudo-first-order rate constant.

-

The change in conductivity is proportional to the concentration of HCl produced, which is stoichiometric with the this compound consumed. Therefore, the concentration term can be replaced by conductivity values: ln[(σ∞ - σ₀) / (σ∞ - σₜ)] = k_obs * t

-

A plot of ln(σ∞ - σₜ) versus time (t) will yield a straight line with a slope of -k_obs .

-

The Arrhenius equation, ln(k) = ln(A) - (Ea/RT) , can be used to calculate the activation energy (Ea) from the rate constants determined at different temperatures.

Conclusion

The hydrolysis of this compound is a rapid nucleophilic acyl substitution reaction that is critical to consider in synthetic and process chemistry. The mechanism proceeds through a well-understood addition-elimination pathway via a tetrahedral intermediate. Kinetic analysis, readily performed using conductometry, reveals pseudo-first-order behavior and allows for the determination of rate constants and activation parameters. This knowledge is essential for professionals in drug development and chemical manufacturing to control reaction conditions, minimize impurity formation, and ensure the efficient synthesis of target molecules.

References

- 1. CAS 638-29-9: Pentanoyl chloride | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Pentanoyl chloride - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Data of Valeryl Chloride

This guide provides a comprehensive overview of the spectroscopic data for valeryl chloride (pentanoyl chloride), tailored for researchers, scientists, and professionals in drug development. It includes key spectroscopic data, detailed experimental methodologies, and visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes |

| Carbonyl (C=O) | 1800 ± 15 | A strong absorption, characteristic of aliphatic acid chlorides.[1][2] Conjugation would lower this frequency.[2] |

| C-H Stretch (Alkyl) | 2850 - 2960 | Typical for the aliphatic chain. |

| C-Cl Stretch | 650 - 850 | Generally a weak to medium intensity band. |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂-C(=O)Cl | ~2.88 | Triplet (t) | 2H | ~7.5 |

| -CH₂-CH₂-C(=O)Cl | ~1.67 | Sextet | 2H | ~7.5 |

| CH₃-CH₂- | ~1.40 | Sextet | 2H | ~7.5 |

| CH₃- | ~0.93 | Triplet (t) | 3H | ~7.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.[3][4]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~173.0 |

| -CH₂-C(=O)Cl | ~46.5 |

| -CH₂-CH₂-C(=O)Cl | ~26.5 |

| CH₃-CH₂- | ~22.0 |

| CH₃- | ~13.5 |

Note: The carbonyl carbon signal is typically deshielded and may have a lower intensity.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 120/122 | Low | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 85 | High | [CH₃(CH₂)₃C=O]⁺ (Acylium ion, loss of Cl) |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Note: The fragmentation pattern is characteristic of acyl chlorides, with a prominent peak corresponding to the formation of the acylium ion.[1][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and safety procedures of your laboratory. This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment in a fume hood.[5][6]

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For neat liquid analysis, a small drop of this compound is placed between two salt plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

-

Alternatively, a dilute solution can be prepared by dissolving a small amount of this compound in an appropriate anhydrous solvent (e.g., carbon tetrachloride or chloroform) and placing it in a liquid sample cell.

-

-

Data Acquisition:

-

The prepared sample is placed in the IR spectrometer.

-

A background spectrum of the salt plates (or the solvent-filled cell) is acquired.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to the carbonyl stretching frequency around 1800 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

In a clean, dry NMR tube, approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if not already present in the solvent.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Analysis:

-

The resulting spectra are processed (Fourier transformed, phase-corrected, and baseline-corrected).

-

Chemical shifts are referenced to the residual solvent peak or the internal standard.

-

For ¹H NMR, the integration, multiplicity, and coupling constants of the signals are determined.

-

For ¹³C NMR, the chemical shifts of the carbon signals are identified.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

For direct infusion analysis, a more dilute solution is prepared in a solvent compatible with the ionization source (e.g., acetonitrile or methanol for electrospray ionization).[9]

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via the chosen method (GC or direct infusion).

-

The molecules are ionized, typically using Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

-

The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.

-

The fragmentation pattern is interpreted to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of this compound.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

- 1. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound(638-29-9) 1H NMR [m.chemicalbook.com]

- 4. This compound(638-29-9) MS [m.chemicalbook.com]

- 5. This compound | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vandemark.com [vandemark.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of Valeryl Chloride

For Immediate Release

A deep dive into the nuclear magnetic resonance (NMR) spectroscopic signature of valeryl chloride, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its ¹H and ¹³C NMR spectra. This document outlines detailed experimental protocols and presents a thorough interpretation of the spectral data, crucial for the structural elucidation and quality control of this important chemical intermediate.

This compound (pentanoyl chloride), a key building block in organic synthesis, possesses a distinct NMR profile that is instrumental for its unambiguous identification. This guide summarizes the critical chemical shifts, coupling constants, and signal multiplicities, offering a foundational reference for chemists working with this acyl chloride.

¹H and ¹³C NMR Spectral Data

The quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃), is presented below. The assignments are based on established principles of NMR spectroscopy, including the effects of electronegativity and spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

| Proton Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-CH₂ (H-2) | ~2.88 | Triplet (t) | 2H | ~7.4 |

| β-CH₂ (H-3) | ~1.67 | Multiplet (m) | 2H | N/A |

| γ-CH₂ (H-4) | ~1.40 | Multiplet (m) | 2H | N/A |

| δ-CH₃ (H-5) | ~0.93 | Triplet (t) | 3H | ~7.3 |

Note: The multiplets for the β- and γ-CH₂ protons are complex due to overlapping signals. Coupling constants are approximated from typical values for aliphatic chains.

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Carbon Assignment (Structure) | Chemical Shift (δ, ppm) |

| Carbonyl (C-1) | ~173.8 |

| α-CH₂ (C-2) | ~47.5 |

| β-CH₂ (C-3) | ~26.5 |

| γ-CH₂ (C-4) | ~22.0 |

| δ-CH₃ (C-5) | ~13.6 |

Spectral Interpretation and Structural Correlation

The structure of this compound directly influences its NMR spectra. The electron-withdrawing nature of the acyl chloride group significantly deshields the adjacent α-protons (H-2) and α-carbon (C-2), shifting them downfield. The logical correlation between the molecular structure and its NMR signals is visualized below.

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Parameters may require optimization based on the specific spectrometer used.

Protocol 1: Sample Preparation

-

Safety Precautions: this compound is corrosive and moisture-sensitive. All handling must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble and which will not react with the acyl chloride. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.

-

Transfer to NMR Tube: Using a clean pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to use an oven-dried or flame-dried NMR tube and to flush it with an inert gas (e.g., nitrogen or argon) before adding the sample to minimize exposure to atmospheric moisture.

Protocol 2: ¹H NMR Spectrum Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): Start with 8 to 16 scans. Increase if the signal-to-noise ratio is low.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is standard for ¹H NMR.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

-

Protocol 3: ¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same sample, ensuring the instrument remains locked and shimmed.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

-

Protocol 4: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR) or the solvent peak itself (CDCl₃ at 77.16 ppm for ¹³C NMR). Tetramethylsilane (TMS) at 0 ppm can also be used as an internal standard if added.

-

Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

An In-depth Technical Guide to the Infrared Spectrum of Valeryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional group absorptions in the infrared (IR) spectrum of valeryl chloride (pentanoyl chloride). Understanding the characteristic vibrational frequencies of this acyl chloride is crucial for its identification, purity assessment, and monitoring in various chemical reactions, which are integral processes in pharmaceutical and chemical research and development. This document outlines the key spectral features, presents quantitative data in a structured format, details the experimental protocol for spectral acquisition, and provides a visual representation of the structure-spectrum correlations.

Core Functional Group Absorptions in this compound

The infrared spectrum of this compound is dominated by absorptions arising from the vibrations of its primary functional groups: the carbonyl group (C=O) and the carbon-chlorine single bond (C-Cl). The electron-withdrawing effect of the chlorine atom significantly influences the vibrational frequency of the adjacent carbonyl group, causing it to appear at a higher wavenumber compared to other carbonyl-containing compounds like ketones or esters.[1][2]

The Carbonyl (C=O) Stretch

The most prominent and diagnostic absorption band in the IR spectrum of this compound is that of the carbonyl group stretch. For aliphatic acyl chlorides, this strong absorption typically appears in the range of 1815-1790 cm⁻¹.[2] The high frequency is attributed to the inductive effect of the highly electronegative chlorine atom, which strengthens the C=O double bond.[3] Some sources may also indicate a slightly broader range of 1810–1775 cm⁻¹ for aliphatic acid chlorides.[4] Conjugation can lower this frequency; however, as this compound is a saturated acyl chloride, its C=O absorption is expected at the higher end of this range.[4][5] A shoulder or a weaker peak around 1740 cm⁻¹ might also be observed due to overtone interactions.[5]

The Carbon-Chlorine (C-Cl) Stretch

The stretching vibration of the carbon-chlorine bond in acyl chlorides is also a characteristic feature, although it appears in the fingerprint region of the IR spectrum, which can be complex. The C-Cl stretch for alkyl halides generally falls within the range of 850-550 cm⁻¹.[6] This absorption is typically of medium to strong intensity.

Other Significant Absorptions

In addition to the primary functional groups, the IR spectrum of this compound will also exhibit absorptions corresponding to the C-H bonds of the butyl chain. These include:

-

C-H Stretching: Absorptions from the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain typically appear in the region of 3000-2850 cm⁻¹.

-

C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups will be present in the fingerprint region, generally between 1470 cm⁻¹ and 1370 cm⁻¹.

Quantitative Summary of IR Absorptions

The following table summarizes the key infrared absorption frequencies for the functional groups present in this compound.

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1815 - 1790 | Strong |

| Carbon-Chlorine (C-Cl) | Stretch | 850 - 550 | Medium to Strong |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Methylene (CH₂) | Bend (Scissor) | ~1470 | Medium |

| Methyl (CH₃) | Bend (Asymmetric) | ~1465 | Medium |

| Methyl (CH₃) | Bend (Symmetric) | ~1380 | Medium |

Experimental Protocol for Acquiring the IR Spectrum of this compound

This compound is a liquid at room temperature, which simplifies the sample preparation for IR spectroscopy.[7][8][9] The following "neat" sample preparation method is commonly employed.[10][11]

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Two polished salt plates (e.g., NaCl, KBr, or AgCl)[12]

-

Pasteur pipette

-

Kimwipes

-

Dry acetone or another suitable volatile solvent for cleaning[11][13]

-

Desiccator for storing salt plates

Procedure:

-

Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and gently wipe them with a clean Kimwipe.[11] Store the clean plates in a desiccator to prevent moisture absorption.

-

Sample Application: In a fume hood, use a Pasteur pipette to place one to two drops of this compound onto the center of one salt plate.[10][11]

-

Creating the Sample "Sandwich": Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[10][11][12] Avoid introducing air bubbles.

-

Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquiring the Spectrum:

-

First, run a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Place the sample holder with the this compound sample into the spectrometer's sample beam path.

-

Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Cleaning Up: After acquiring the spectrum, remove the salt plates from the spectrometer. Separate the plates, rinse them thoroughly with dry acetone to remove the this compound, and dry them with a Kimwipe. Return the clean, dry plates to the desiccator.[10][11]

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the key functional groups in the this compound molecule and their corresponding characteristic absorption regions in the infrared spectrum.

Caption: Correlation of this compound Functional Groups to IR Absorption Regions.

References

- 1. reddit.com [reddit.com]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | CAS#:638-29-9 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Valeryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of valeryl chloride (pentanoyl chloride). The information herein is intended to support researchers and professionals in identifying and characterizing this compound in various analytical applications.

Executive Summary

This compound, a reactive acyl chloride, exhibits a characteristic and predictable fragmentation pattern under electron ionization. The mass spectrum is dominated by fragments arising from alpha-cleavage, McLafferty rearrangement, and subsequent neutral losses. The base peak is observed at m/z 85, corresponding to the butyryl cation ([C₄H₅O]⁺), while the molecular ion peak at m/z 120 is weak or absent. This guide presents the key fragment ions, their relative abundances, the detailed experimental protocol used for data acquisition, and a visualization of the primary fragmentation pathways.

Experimental Protocols

The mass spectrometry data presented in this guide was acquired using an electron ionization (EI) source coupled with a mass analyzer. The specific experimental parameters are crucial for the reproducibility of the fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) Ionization Method: Electron Ionization (EI) Electron Energy: 75 eV[1] Source Temperature: 270 °C[1] Sample Inlet Temperature: 190 °C[1]

This standardized protocol ensures the consistent generation of fragment ions, allowing for reliable library matching and structural elucidation.

Mass Spectrometry Data and Fragmentation Pattern

Upon electron ionization, this compound undergoes fragmentation to produce a series of characteristic ions. The quantitative data for the most significant fragments are summarized in Table 1.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 27 | [C₂H₃]⁺ | 61.0 |

| 29 | [C₂H₅]⁺ / [CHO]⁺ | 80.1 |

| 41 | [C₃H₅]⁺ | 80.2 |

| 55 | [C₄H₇]⁺ | 43.9 |

| 57 | [C₄H₉]⁺ | 93.8 |

| 85 | [CH₃(CH₂)₃CO]⁺ (Butyryl cation) | 100.0 |

| 86 | [C₄H₆O]⁺ (McLafferty rearrangement product) | 6.0 |

| 120 | [C₅H₉ClO]⁺ (Molecular Ion) | Not prominent |

Data sourced from ChemicalBook[1].

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 120. Due to its instability, this ion is often of very low abundance or not observed at all. The major fragmentation pathways are detailed below and visualized in Figure 1.

Primary Fragmentation Pathway

The primary fragmentation pathway of this compound under electron ionization is driven by the presence of the carbonyl group and the alkyl chain. The key fragmentation mechanisms include alpha-cleavage and the McLafferty rearrangement.

References

Valeryl chloride safety data sheet (SDS) handling precautions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Valeryl chloride (CAS No. 638-29-9), also known as pentanoyl chloride, is a highly reactive acyl chloride used extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its utility is matched by its significant hazardous properties, including flammability, corrosivity, and high toxicity. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required when working with this compound, based on established Safety Data Sheet (SDS) information.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, is corrosive to metals, and causes severe skin burns and eye damage.[4][5] It is toxic if inhaled and harmful if swallowed.[6][7] The substance is also known to be a lachrymator, causing irritation and tearing of the eyes.[6][8]

Table 1: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard Statements | H226 | Flammable liquid and vapour.[4][7] |

| H290 | May be corrosive to metals.[4][5] | |

| H302 | Harmful if swallowed.[7] | |

| H314 | Causes severe skin burns and eye damage.[4][7] | |

| H331 | Toxic if inhaled.[4][6][7] | |

| H412 | Harmful to aquatic life with long lasting effects.[4] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][7] |

| P260 | Do not breathe dusts or mists. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][6][7] | |

| P304+P310 | IF INHALED: Immediately call a POISON CENTER/doctor.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7] | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[6] |

| | P405 | Store locked up.[6][7] |

Physical and Chemical Properties

Understanding the physical properties of this compound is critical for safe handling and storage. It is a colorless to light yellow fuming liquid with a pungent odor.[1][9]

Table 2: Quantitative Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClO[2][10] |

| Molecular Weight | 120.58 g/mol [5][7] |

| Boiling Point | 125 - 127 °C[1][6][7][11] |

| Melting Point | -110 °C[6][7][11][12] |

| Flash Point | 23 - 32 °C (73 - 90 °F)[7][8][12][13] |

| Density | 1.016 g/mL at 25 °C[1][2][7][11] |

| Vapor Density | 4.16 (Air = 1)[3] |

| Vapor Pressure | 10.6 - 15.7 hPa at 25 °C[7][10] |

| Autoignition Temperature | 265 °C / 509 °F[13] |

| Solubility | Decomposes in water.[3] Soluble in common organic solvents.[12] |

Toxicology and Exposure Limits

This compound is acutely toxic. The toxicological data is limited, but the primary hazards are its corrosivity and toxicity upon inhalation.

Table 3: Acute Toxicity Data

| Route | Species | Value |

|---|

| Oral LD50 | Rat | 650 mg/kg[12] |

Currently, there are no established occupational exposure limits such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound.[6][8][11] Therefore, exposure must be minimized through stringent engineering controls and personal protective equipment.

Core Handling and Storage Protocols

Due to its hazardous nature, this compound must be handled with extreme caution.

-

Preparation: Always read and understand the Safety Data Sheet before work commences. Ensure an eyewash station and safety shower are immediately accessible.[8][11]

-

Engineering Controls: All handling operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4][13] Use a local exhaust ventilation system. The work area should be equipped with explosion-proof electrical and lighting equipment.[11][13]

-

Inert Atmosphere: As the compound is moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[11][13]

-

Transfer: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[8][13] Use only non-sparking, corrosion-resistant tools and equipment.[8][13] Open containers with care as pressure may build up.

-

Avoidance of Incompatibles: Keep the compound away from all sources of ignition, including heat, sparks, and open flames.[8][13] It must also be kept away from incompatible materials.

-

Personal Hygiene: Wash hands and face thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[6]

References

- 1. This compound | 638-29-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. manavchem.com [manavchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. aksci.com [aksci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:638-29-9 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. vandemark.com [vandemark.com]

- 13. kscl.co.in [kscl.co.in]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical Properties of Pentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl chloride, also known as valeroyl chloride, is a significant chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] With the chemical formula C₅H₉ClO, it is an acyl chloride characterized by a five-carbon chain attached to a reactive carbonyl chloride group.[3][4] This colorless to pale yellow liquid possesses a sharp, pungent odor and is valued for its high reactivity, which allows for the efficient introduction of the pentanoyl group into various molecular structures.[1][4] Its utility in creating esters, amides, and other acyl derivatives makes a thorough understanding of its physical properties essential for safe handling, process optimization, and experimental design.[1][3]

This guide provides a comprehensive overview of the key physical properties of pentanoyl chloride, details the experimental methodologies for their determination, and illustrates its fundamental chemical reactivity.

Data Presentation: Physical Properties